![molecular formula C16H16N2OS B5798233 N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5798233.png)
N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide, also known as MTHPC, is a synthetic compound that has been studied for its potential use in cancer treatment. MTHPC belongs to a class of compounds known as photosensitizers, which can be activated by light to produce reactive oxygen species that can damage cancer cells. In
Mecanismo De Acción
The mechanism of action of N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide involves the activation of the photosensitizer by light of a specific wavelength, typically in the red range (630 nm). The activated N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide generates reactive oxygen species, including singlet oxygen and free radicals, which can damage cellular components, such as DNA, proteins, and lipids. This damage can ultimately lead to cell death and tumor regression.
Biochemical and Physiological Effects:
N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide has been shown to accumulate selectively in tumor tissue, due to its lipophilic nature and the enhanced permeability and retention effect of tumors. This selectivity allows for targeted treatment of cancer cells, while sparing normal tissue. N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide as a photosensitizer is its high efficacy in preclinical studies, with tumor regression rates of up to 90% reported in animal models. Another advantage is its selective accumulation in tumor tissue, which allows for targeted treatment of cancer cells. However, one limitation of N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide is its lipophilic nature, which can make it difficult to formulate for clinical use. Another limitation is its absorption spectrum, which limits the depth of tissue penetration and can require multiple light exposures for effective treatment.
Direcciones Futuras
For N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide research include the development of improved formulations for clinical use, such as liposomal formulations that can enhance solubility and reduce toxicity. Another direction is the exploration of combination therapies, such as combining N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide with chemotherapy or immunotherapy. Additionally, research is needed to optimize the dosing and light parameters for N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide PDT, and to identify biomarkers that can predict response to treatment. Finally, further preclinical and clinical studies are needed to establish the safety and efficacy of N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide as a cancer treatment.
Métodos De Síntesis
N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide can be synthesized through a multistep process involving the condensation of 2-phenylcyclopropanecarboxaldehyde with thiosemicarbazide, followed by cyclization with phosphorus oxychloride and subsequent reaction with methyl iodide. The resulting product is a yellow powder that is sparingly soluble in water and highly lipophilic.
Aplicaciones Científicas De Investigación
N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide has been studied for its potential use in photodynamic therapy (PDT) for the treatment of various types of cancer, including head and neck, lung, and bladder cancer. PDT involves the administration of a photosensitizer, such as N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide, followed by exposure to light of a specific wavelength, which activates the photosensitizer and generates reactive oxygen species that can damage cancer cells. N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide has been shown to have high efficacy in preclinical studies, with tumor regression rates of up to 90% reported in animal models.
Propiedades
IUPAC Name |
N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-11-7-8-20-15(11)10-17-18-16(19)14-9-13(14)12-5-3-2-4-6-12/h2-8,10,13-14H,9H2,1H3,(H,18,19)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFPITCRIFMQBR-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-methylthiophen-2-yl)methylidene]-2-phenylcyclopropanecarbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B5798154.png)

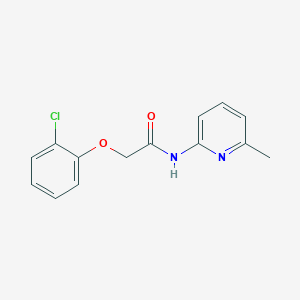
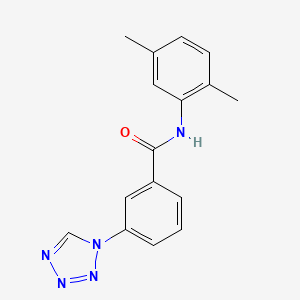
![3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5798179.png)
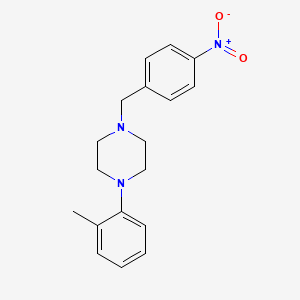
![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5798187.png)
![N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5798194.png)
![4-bromo-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5798201.png)
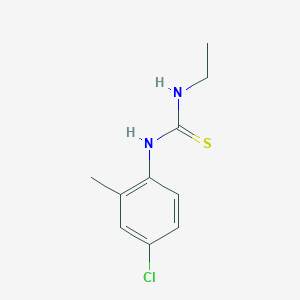
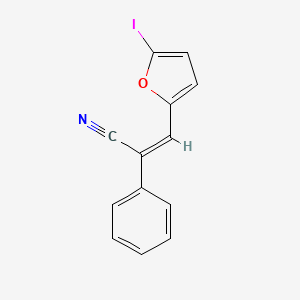
![4-{[4-(4-isopropylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5798226.png)
![4,6-dimethyl-2-[(4-methylpiperidin-1-yl)carbonyl]thieno[2,3-b]pyridin-3-amine](/img/structure/B5798231.png)